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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

Cat. No.: B10775053

Get Quote

The 2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) displacement assay is a

robust, fluorescence-based method for characterizing the binding of ligands, such as inhibitors

or activators, to the ATP-binding site of ATPases and other ATP-binding proteins.[1][2] This

technique is particularly valuable in drug discovery for high-throughput screening of compound

libraries.[1][2][3]

Principle of the Assay
The assay leverages the fluorescent properties of TNP-ATP, an analog of ATP.[4] In an

aqueous solution, TNP-ATP exhibits low fluorescence.[1][5] However, upon binding to the

typically hydrophobic ATP-binding pocket of a protein, its fluorescence intensity increases

significantly, and a blue shift in the emission maximum is often observed.[1][5][6] The assay

measures the competitive displacement of the bound, highly fluorescent TNP-ATP by a non-

fluorescent compound. The resulting decrease in fluorescence intensity is proportional to the

concentration and binding affinity of the competitor, allowing for the determination of binding

constants.[1][4]
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Caption: Assay Principle Diagram.

Applications
High-Throughput Screening (HTS): The assay is scalable for HTS to identify inhibitors of

ATP-binding proteins.[1][2]

Determination of Binding Affinity: It allows for the calculation of dissociation constants (Kd)

for TNP-ATP and inhibition constants (Ki) for competing ligands.[4][7][8]

Mechanistic Studies: The assay can be used to study the effects of mutations, ions, and

other factors on nucleotide binding.[6][8]

Drug Development: It plays a crucial role in the development of novel antibiotics and other

therapeutics by targeting ATP-dependent enzymes.[1][2]

Experimental Protocols
Materials

Purified ATPase or ATP-binding protein of interest

TNP-ATP (2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT). Note:

The optimal buffer composition may vary depending on the protein.

Competitor compounds (e.g., ATP, known inhibitors, test compounds)

Black, low-volume 96-well or 384-well microplates

Fluorescence microplate reader

Experimental Workflow

Experimental Workflow
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Add Competitor
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Data Analysis
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Caption: Assay Workflow Diagram.

Detailed Protocol
Determination of TNP-ATP Binding Affinity (Kd):

To a constant concentration of TNP-ATP in the assay buffer, titrate increasing

concentrations of the protein.

Measure the fluorescence intensity at each protein concentration after a short incubation

period.

Plot the change in fluorescence against the protein concentration and fit the data to a

saturation binding curve to determine the Kd.

Competitor Displacement Assay:

Prepare a solution containing the protein and TNP-ATP in the assay buffer. The

concentrations should be optimized based on the Kd determination (typically protein

concentration is at or below the Kd of TNP-ATP).

In a microplate, add the protein/TNP-ATP mixture to wells.

Add serial dilutions of the competitor compound to the wells. Include controls for 100%

binding (no competitor) and 0% binding (no protein).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-

60 minutes).

Measure the fluorescence intensity using an excitation wavelength of approximately 408-

410 nm and an emission wavelength of approximately 535-560 nm.[4][5][6][9]

Data Presentation and Analysis
Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10775053/docs?utm_src=pdf-body-img#application-note-measuring-atpase-activity-with-the-tnp-atp-displacement-assay
https://en.wikipedia.org/wiki/TNP-ATP
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://www.researchgate.net/figure/TNP-ATP-fluorescence-spectra-are-changed-by-pH-These-previously-unpublished-spectra-show_fig1_353734957
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Value Range Description

Kd of TNP-ATP 1 - 10 µM
Dissociation constant of TNP-

ATP for the target protein.[7]

Excitation Wavelength 408 - 410 nm
Wavelength used to excite the

TNP-ATP fluorophore.[4][6][9]

Emission Wavelength 535 - 560 nm

Wavelength at which the

fluorescence emission is

measured.[4]

IC50 Compound-dependent

Concentration of a competitor

that displaces 50% of the

bound TNP-ATP.

Ki Compound-dependent
Inhibition constant, a measure

of the inhibitor's binding affinity.

Data Analysis Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16723115/
https://en.wikipedia.org/wiki/TNP-ATP
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://www.researchgate.net/figure/TNP-ATP-fluorescence-spectra-are-changed-by-pH-These-previously-unpublished-spectra-show_fig1_353734957
https://en.wikipedia.org/wiki/TNP-ATP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis Logic

Raw Fluorescence Data

Normalized % Inhibition

Dose-Response Curve
(log[Inhibitor] vs % Inhibition)

Determine IC50

Calculate Ki
(Cheng-Prusoff Equation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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